![molecular formula C8H9N3O2 B12893516 6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide CAS No. 201019-33-2](/img/structure/B12893516.png)
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide is a heterocyclic compound that belongs to the class of furo[2,3-b]pyrroles. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The presence of both furan and pyrrole rings in its structure contributes to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate . The methyl 6H-furo[2,3-b]pyrrole-5-carboxylate can then be converted to its 6-methyl derivative using phase-transfer catalysis conditions . The final step involves the reaction of the ester with hydrazine in refluxing ethanol to yield this compound .
Análisis De Reacciones Químicas
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the furo[2,3-b]pyrrole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide can be compared with other similar compounds such as:
6-Methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid: This compound has a thieno ring instead of a furo ring, leading to different chemical properties and applications.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: These compounds have a similar pyrrole ring but differ in the attached groups and overall structure.
Propiedades
Número CAS |
201019-33-2 |
|---|---|
Fórmula molecular |
C8H9N3O2 |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
6-methylfuro[2,3-b]pyrrole-5-carbohydrazide |
InChI |
InChI=1S/C8H9N3O2/c1-11-6(7(12)10-9)4-5-2-3-13-8(5)11/h2-4H,9H2,1H3,(H,10,12) |
Clave InChI |
VHJVZCSIDPOUJL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=C1OC=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


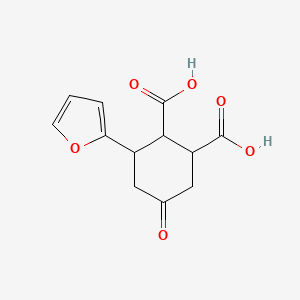
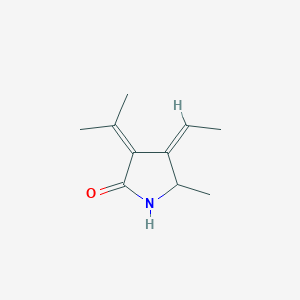
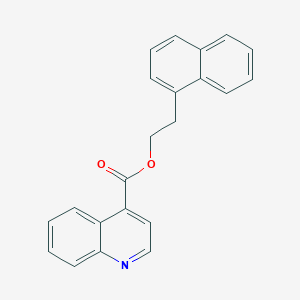

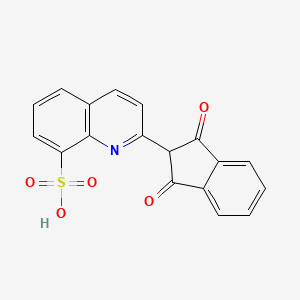
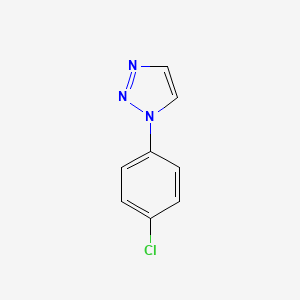
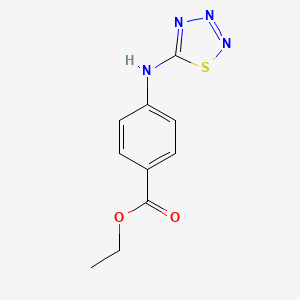

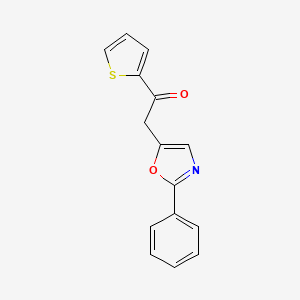
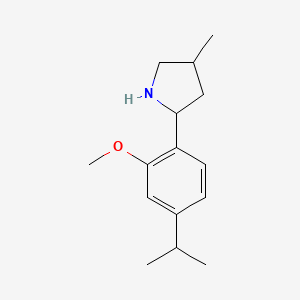
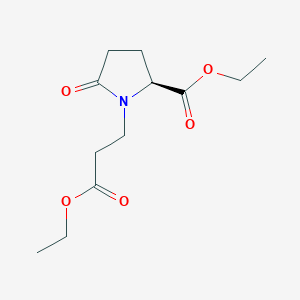
![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
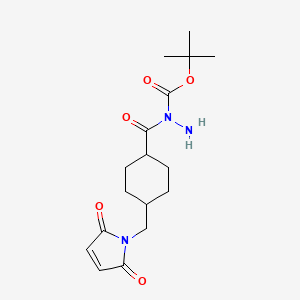
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
